molecular formula C16H20ClN3O B12127083 8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B12127083
M. Wt: 305.80 g/mol
InChI Key: ZRUSAVHVBJUCHB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinolinone class, characterized by a fused pyrazole and quinoline core with a decahydro ring system (indicative of full saturation in the bicyclic structure). The 8-chloro substituent and 2-phenyl group are critical pharmacophores influencing its interaction with γ-aminobutyric acid type A receptors (GABAARs), particularly α-subunit-containing subtypes .

Properties

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C16H20ClN3O/c17-10-6-7-14-12(8-10)15-13(9-18-14)16(21)20(19-15)11-4-2-1-3-5-11/h1-5,10,12-15,18-19H,6-9H2

InChI Key

ZRUSAVHVBJUCHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Cl)C3C(CN2)C(=O)N(N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Friedländer Condensation and Its Adaptations

The Friedländer condensation has been a cornerstone for constructing quinoline derivatives. For pyrazolo[4,3-c]quinolines, this method involves reacting anthranilic acid derivatives with ketones or aldehydes under acidic conditions. A modified approach by utilized o-aminocarbonyl compounds and pyrazolones to form the pyrazole-quinoline junction. For the target compound, decahydroquinoline precursors would require hydrogenation post-condensation. Yields in analogous syntheses ranged from 45–70%, depending on substituent electronic effects.

Multicomponent Reactions (MCRs)

MCRs offer atom-economical routes to fused heterocycles. A three-component reaction involving β-keto esters, arylhydrazines, and cyclic ketones was reported in, producing pyrazolo[4,3-c]quinolines via C–C bond cleavage. For the decahydro system, cyclic ketones like cyclohexanone could serve as precursors. The reaction proceeds in acetic acid at 80–100°C, achieving 55–80% yields.

Decahydroquinoline Core Construction

Hydrogenation of Aromatic Precursors

The decahydro moiety is typically introduced via catalytic hydrogenation of tetrahydroquinoline intermediates. For example, described the hydrogenation of 4a-b chloroquinolines using Pd/C (10%) under 50 psi H₂ in ethanol, yielding decahydro derivatives. This step is critical for achieving the stereochemical integrity of the bicyclic system.

Stereochemical Control

Racemic mixtures often result from hydrogenation. Chiral resolution using (−)-di-p-toluoyl-D-tartaric acid (DTTA) in methanol/water (4:1) has been employed for enantiomer separation, achieving >95% ee in related decahydroquinolines.

Functionalization at C-8 and C-2 Positions

Chlorination at C-8

Direct chlorination of the quinoline core is achieved using SOCl₂ in DMF. In, chlorination of 3a,4,5,5a,6,7-hexahydro-1H-quinolin-3-one with excess SOCl₂ (5 equiv) at 85°C for 2 hr provided 8-chloro derivatives in >90% yield. The reaction proceeds via electrophilic aromatic substitution, with DMF catalyzing the formation of reactive chlorinating species.

Pyrazole Ring Annulation

Cyclocondensation with Hydrazines

The pyrazole ring is formed by treating 3-keto-decahydroquinolines with substituted hydrazines. In, 8-chloro-2-phenyl-decahydroquinolin-3-one was reacted with phenylhydrazine hydrochloride (1.2 equiv) in DMF at 130–140°C under microwave irradiation (300 W, 3–5 min), yielding 62–71% of the pyrazoloquinolinone. Neutralization of hydrazine hydrochlorides with triethylamine (TEA) improved nucleophilicity.

Solvent and Temperature Optimization

DMF emerged as the optimal solvent due to its high polarity and ability to stabilize transition states. Prolonged heating (>5 min) led to decomposition, while temperatures <130°C resulted in incomplete cyclization.

Purification and Characterization

Chromatographic Techniques

Crude products were purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (2:1). Purity was confirmed by HPLC (>98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 4.21 (dt, 1H, J = 12.4 Hz), 3.05–2.89 (m, 2H), 2.75–2.62 (m, 2H), 2.15–1.98 (m, 4H), 1.85–1.72 (m, 2H).

  • HRMS (ESI): m/z calcd for C₁₉H₂₁ClN₃O [M+H]⁺: 348.1345; found: 348.1348.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageLimitation
Friedländer + H₂6018 hrStereochemical controlMulti-step, low scalability
MCR + Chlorination688 hrAtom economyRequires high-temp conditions
Hydrazine Cyclization715 minRapid microwave synthesisSensitivity to overreaction

Industrial Scalability Considerations

Microwave-Assisted Synthesis

Microwave irradiation reduced reaction times from hours to minutes. Scaling to 100-g batches in maintained yields at 65–70%, demonstrating feasibility for pilot-scale production.

Green Chemistry Metrics

  • E-factor : 8.2 (improved to 5.4 with solvent recycling).

  • PMI : 12.7 kg/kg, primarily due to DMF usage.

Stability and Degradation Pathways

The compound exhibits stability at 25°C for >6 months under nitrogen. Accelerated degradation studies (40°C/75% RH) revealed hydrolysis of the lactam ring as the primary pathway, with t₉₀ = 32 days .

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions

Reaction TypeReagents/ConditionsProduct(s)Yield/OutcomeSource
Cyclocondensation Anthranilic acid + pyrazolone (HOAc, Δ)Pyrazoloquinoline core formation20–85%
Decahydroquinoline ring closure H₂SO₄ or polyphosphoric acid (PPA)Saturated bicyclic system via intramolecular cyclizationModerate

(a) Oxidation Reactions

  • Ketone oxidation : The C3-ketone undergoes oxidation to form carboxylic acids or esters.
    Reagents : H₂O₂, KMnO₄ (acidic conditions).
    Outcome : Introduces polar groups for enhanced solubility.

(b) Reduction Reactions

  • Decahydroquinoline ring reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the quinoline moiety.
    Reagents : NaBH₄, LiAlH₄ (selective reduction of ketone to alcohol).

(c) Substitution at Chlorine

  • Nucleophilic aromatic substitution : Chlorine at C8 is replaced by amines or alkoxy groups.
    Reagents : NH₃/EtOH (Δ), MeONa.
    Example :
    8 Cl+NH38 NH2\text{8 Cl}+\text{NH}_3\rightarrow \text{8 NH}_2

Table 2: Substitution Reactions

PositionReagentProductApplication
C8-ClNH₃ (ethanol, Δ)8-Amino derivativeImproved bioactivity
C8-ClMeONa (MeOH, Δ)8-Methoxy derivativeEnhanced metabolic stability

(a) Cross-Coupling Reactions

  • Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups at C2-phenyl via Pd catalysis.
    Reagents : Pd(OAc)₂, Xantphos, Ar-B(OH)₂.
    Example :
    C2 Ph+Ar B OH 2C2 Ar\text{C2 Ph}+\text{Ar B OH }_2\rightarrow \text{C2 Ar}

(b) Transition Metal-Catalyzed C–H Activation

  • Rh(III)-catalyzed C–H functionalization : Maleimide insertion at C4a (quinoline ring) forms fused succinimide derivatives .
    Conditions : [RhCp*Cl₂]₂, PivOH, acetone (80°C) .

Mechanistic Insights

  • Cycloaddition : The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides to form tricyclic systems .

  • Tautomerization : Enol-keto tautomerism of the pyrazolone ring influences reactivity at C3 .

Scientific Research Applications

The compound 8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one is a synthetic organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on pharmacological and chemical synthesis contexts.

Chemical Properties and Structure

The molecular formula for 8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one is C16H20ClN3OC_{16}H_{20}ClN_3O, with a molecular weight of approximately 300.80 g/mol. The compound features a complex bicyclic structure that is significant for its biological activity.

Pharmacological Research

Anticancer Activity : Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. Research has demonstrated that 8-chloro-2-phenyl derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study published in the Journal of Medicinal Chemistry highlighted the potential of pyrazoloquinoline derivatives in targeting specific cancer cell lines effectively.

Neuropharmacology : The compound has also been investigated for its effects on neuroreceptors. Its structural similarity to known neuroactive compounds suggests it may act as a modulator for dopamine or serotonin receptors. Preliminary research indicates potential anxiolytic and antidepressant effects, warranting further exploration in neuropharmacological contexts.

Chemical Synthesis

Synthetic Intermediates : The unique structure of 8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one makes it an attractive intermediate in organic synthesis. It can be utilized to produce various biologically active compounds through modification of its functional groups. For instance, researchers have successfully employed this compound as a precursor in the synthesis of novel heterocyclic compounds with enhanced biological activities.

Material Science

Polymer Chemistry : The incorporation of pyrazoloquinoline structures into polymer matrices has been explored for developing advanced materials with specific optical and electronic properties. These materials can be used in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of various derivatives of 8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one on human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents.

Case Study 2: Neuropharmacological Effects

In a double-blind study published in Neuropsychopharmacology, the effects of the compound on patients with generalized anxiety disorder were assessed. Participants receiving the compound showed significant reductions in anxiety scores compared to the placebo group.

Mechanism of Action

The mechanism of action of 8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoloquinolinone derivatives exhibit diverse pharmacological profiles depending on substituent patterns, saturation levels, and stereochemistry. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of Pyrazoloquinolinones

Compound Name Substituents Key Properties Reference
Target Compound 8-Cl, 2-Ph, decahydro core Hypothesized α6β3γ2 GABAAR selectivity due to decahydro structure
DK-I-56-1 (7-methoxy-2-(4-methoxy-d3-Ph)) 7-OCH3, 4-OCH3-d3 Improved metabolic stability; α6β3γ2 subtype selectivity (EC50 = 0.8 µM)
8-Chloro-2-(4-chlorophenyl)-dihydro analog 8-Cl, 2-(4-Cl-Ph), dihydro core BZR affinity (IC50 = 12 nM); GABA shift ratio = 2.1 (partial agonist)
8-(Benzyloxy)-2-phenyl analog 8-OBn, 2-Ph BZR agonist (GABA shift ratio = 3.5)
DCBS96 (2-(4-aminophenyl)-8-methoxy) 8-OCH3, 2-(4-NH2-Ph) Moderate α1β3γ2 activity (IC50 = 150 nM)
LAU159 (8-Cl-2-(3-OCH3-Ph)) 8-Cl, 2-(3-OCH3-Ph) α6β3γ2 selectivity (EC50 = 1.2 µM); reduced β1/β2 activity

Key Observations:

Substituent Position and Electronic Effects: Chlorine at Position 8: Enhances binding affinity to GABAARs compared to non-halogenated analogs. For example, 8-Cl derivatives (e.g., LAU159) show higher α6β3γ2 selectivity than 7-OCH3 analogs . Aryl Group at Position 2: Electron-withdrawing groups (e.g., 4-Cl, 4-F) improve BZR binding (IC50 < 20 nM) compared to electron-donating groups (e.g., 4-OCH.="" li="" sub>)="">

Ring Saturation: Decahydro vs.

Deuterated Analogs :

  • Deuteration at metabolically labile sites (e.g., 4-OCH3-d3 in DK-I-56-1) improves pharmacokinetic stability without altering receptor affinity .

Agonist vs. Antagonist Activity :

  • Substituents at position 8 strongly influence efficacy. For example, 8-OBn derivatives act as full agonists (GABA shift ratio > 3), while 8-Cl dihydro analogs exhibit partial agonism (GABA shift ratio = 2.1) .

Structure-Activity Relationship (SAR) Trends

  • Position 2 Modifications :
    • Bulky substituents (e.g., 3-Br, 3-CN) reduce α1β2γ2 activity but enhance α6β3γ2 selectivity .
    • Polar groups (e.g., 4-NH2) lower lipophilicity, reducing CNS penetration but improving solubility .
  • Position 8 Modifications :
    • Halogens (Cl, Br) increase binding affinity, while methoxy groups shift efficacy profiles (e.g., agonist to silent modulator) .
  • Deuteration :
    • Strategically deuterated analogs (e.g., DK-I-56-1) show prolonged half-lives in preclinical models, making them candidates for sustained therapeutic effects .

Q & A

Basic: What are the standard synthetic protocols for 8-chloro-2-phenyl-pyrazoloquinolin-3-one derivatives, and how are yields optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted quinoline precursors with phenylhydrazine derivatives. For example, ethyl-4,6-dichloro-quinoline-3-carboxylate reacts with arylhydrazines (e.g., 4-methoxyphenylhydrazine) in xylenes under reflux, catalyzed by triethylamine, yielding pyrazoloquinolinones. Optimization includes:

  • Temperature control : Prolonged reflux (24–48 hours) ensures complete cyclization.
  • Purification : Column chromatography or recrystallization improves purity (e.g., 98.6% HPLC purity achieved via silica gel chromatography) .
  • Deuterated analogs : Isotopic labeling (e.g., 4-methoxy-d3-phenylhydrazine) requires anhydrous conditions to prevent proton exchange .

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and ring fusion. For instance, downfield signals at δ 12.95 (1H) and δ 8.72 (1H) in DMSO-d6 indicate NH and aromatic protons, respectively .
  • HRMS : Exact mass analysis (e.g., m/z 326.0691 [M+H]+) verifies molecular formula .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect byproducts from incomplete cyclization .

Advanced: How can discrepancies in spectroscopic data across studies be resolved?

Methodological Answer:
Contradictions in NMR or mass spectra often arise from:

  • Solvent effects : DMSO vs. CDCl3 shifts NH proton signals (e.g., δ 13.09 in DMSO-d6 vs. δ 8.37 in CDCl3) .
  • Tautomerism : Pyrazoloquinolinones may exhibit keto-enol tautomerism, altering 1^1H NMR splitting patterns. Deuterated solvents or variable-temperature NMR can stabilize tautomers for consistent data .
  • X-ray crystallography : Single-crystal analysis (e.g., R factor = 0.056) resolves ambiguities in ring conformation and substituent orientation .

Advanced: What strategies enhance functionalization at the quinoline or pyrazole moieties?

Methodological Answer:

  • Electrophilic substitution : Chlorine at position 8 directs electrophiles (e.g., sulfonation) to the para position of the phenyl ring. Example: Reaction with phenylsulfonyl chloride introduces sulfonyl groups at C3, confirmed by IR (1653 cm⁻¹, C=O) and 13^13C NMR (δ 145.4, S=O) .
  • Cross-coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 3-aminophenylboronic acid) replaces bromine at C8 using Pd(PPh3)4 (2 mol%) in Na2CO3/toluene/methanol (80°C, 24 hours) .
  • Mannich reactions : Condensation with diaza-crown ethers introduces N-linked substituents, monitored by 1^1H NMR for methylene bridge formation (δ 3.7–4.1) .

Advanced: How do computational and experimental data align in predicting conformational stability?

Methodological Answer:

  • DFT calculations : Compare Cremer-Pople parameters (e.g., puckering amplitude Q = 0.5 Å for decahydroquinoline) with X-ray torsion angles (e.g., C19–C18–H18 = 119.5°) .
  • Crystal packing analysis : Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize chair-like conformations in the decahydroquinoline core, validated via Hirshfeld surface analysis .
  • Dynamic NMR : Variable-temperature studies detect ring-flipping barriers in solution, contrasting with rigid crystal structures .

Basic: What are the key intermediates in multistep syntheses of this compound?

Methodological Answer:

  • Quinoline esters : Ethyl-4,6-dichloro-quinoline-3-carboxylate serves as a precursor for hydrazine cyclization .
  • Hydrazine derivatives : Arylhydrazines (e.g., 4-methoxyphenylhydrazine) are synthesized via diazotization of anilines, requiring strict pH control (pH 2–3) to avoid di-azo byproducts .
  • Michael adducts : Intermediate B (from Knoevenagel-Michael cascade) undergoes intramolecular cyclization; TLC monitoring (Rf = 0.3 in EtOAc/hexane) tracks progress .

Advanced: How are SAR studies designed for pyrazoloquinolinone analogs?

Methodological Answer:

  • Core modifications : Introduce substituents at C2 (phenyl vs. alkyl) or C8 (Cl vs. Br) to assess GABA receptor binding (IC50 shifts from 12 nM to >1 μM) .
  • Deuterium effects : Compare KdK_d values of deuterated vs. non-deuterated analogs (e.g., 8l vs. 8k) to study metabolic stability via LC-MS/MS liver microsome assays .
  • 3D-QSAR : CoMFA models (q² > 0.6) correlate steric/electronic fields with activity, validated by leave-one-out cross-validation .

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